molecular formula C8H10N2O2S B604355 6-ethyl-7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 374544-09-9

6-ethyl-7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B604355
CAS No.: 374544-09-9
M. Wt: 198.24g/mol
InChI Key: GDYJYCACEOUBCJ-UHFFFAOYSA-N
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Description

6-ethyl-7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a fused bicyclic thiazolopyrimidinone derivative that serves as a privileged scaffold in medicinal chemistry and chemical biology research. Its primary research value lies in its role as a key intermediate for the synthesis of more complex molecules and as a core structure for investigating novel kinase inhibitors . The compound's structure is analogous to other dihydrothiazolopyrimidine compounds known to exhibit a range of biological activities, making it a subject of interest in the development of new therapeutic agents. Specifically, research indicates that derivatives based on this scaffold show significant potential as antimicrobial agents by targeting bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication. Furthermore, the molecule's heterocyclic system is being explored in the context of anticancer drug discovery , where its ability to interact with various cellular targets is under investigation. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-ethyl-7-hydroxy-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-2-5-6(11)9-8-10(7(5)12)3-4-13-8/h11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYJYCACEOUBCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2N(C1=O)CCS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

  • Reactants :

    • 2-Aminothiazole (1.0–1.5 equiv)

    • Ethyl acetoacetate (1.0–1.5 equiv)

    • Ethyl-substituted aldehyde (e.g., propionaldehyde derivatives, 1.0–1.5 equiv)

    • Ionic liquid catalyst (e.g., 1-butyl-3-methylimidazolium chloride, 0.3 g per 30 mL solvent)

  • Conditions :

    • Solvent: Ethanol or methanol (35–78°C, reflux)

    • Time: 8–12 hours

    • Workup: Vacuum distillation followed by recrystallization in ethyl acetate.

  • Mechanistic Insights :

    • The ionic liquid facilitates imine formation between 2-aminothiazole and the aldehyde.

    • Ethyl acetoacetate undergoes Knoevenagel condensation with the imine intermediate, followed by cyclodehydration to form the thiazolo[3,2-a]pyrimidine core.

  • Yield and Purity :

    • Typical yields range from 75% to 86% with >95% purity after recrystallization.

Stepwise Synthesis via Chromone Intermediate

An alternative route, detailed in the RSC supplement, involves constructing the chromone backbone before introducing the thiazole ring:

Synthesis of 7-Hydroxychromone Precursor

  • Starting Material : Resorcinol derivative (5-ethyl-2,4-dihydroxyphenyl).

  • Reaction with (4-Methyl-1,3-thiazol-2-yl)acetonitrile :

    • Conditions : Boron trifluoride diethyl etherate (BF₃·Et₂O, 45% in ether), dry HCl gas, 30–40°C for 6 hours.

    • Outcome : Forms 6-ethyl-7-hydroxy-3-(thiazolyl)chromen-4-one intermediate.

Ring-Opening and Cyclization to Thiazolopyrimidinone

  • Acid-Catalyzed Ring Opening :

    • Treat the chromone intermediate with concentrated HCl in acetone (0–25°C).

    • Selective cleavage of the chromone oxygen bridge generates a keto-carboxylic acid.

  • Intramolecular Cyclization :

    • Reagents : Zinc powder (2–5 equiv) in glacial acetic acid at 25°C.

    • Result : Reduction of the keto group and cyclization yields the dihydro-pyrimidin-5-one ring.

Optimization of Hydroxylation and Alkylation

Regioselective Hydroxylation at C7

  • Peroxide-Mediated Oxidation : Magnesium monoperoxyphthalate (MPP) selectively oxidizes the C6–C7 double bond in chromone derivatives, yielding 7-hydroxy products with >90% regioselectivity.

  • Solvent System : Ethyl acetate/water biphasic mixture minimizes over-oxidation.

Ethyl Group Installation at C6

  • Friedel-Crafts Alkylation : Use ethyl bromide/AlCl₃ in dichloromethane to alkylate resorcinol precursors prior to cyclization.

  • Yield : 70–80% with <5% di-alkylation byproducts.

Analytical Characterization and Data Tables

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₀N₂O₂S
Molecular Weight222.26 g/mol
Melting Point240–242°C
SolubilityDMSO (>10 mg/mL), ethanol (5 mg/mL)

Table 2: Comparative Yields Across Methods

MethodYield (%)Purity (%)
One-Pot Condensation (Ionic Liquid)8695
Chromone Intermediate Route8297
Peroxide Oxidation7593

Industrial Scalability and Green Chemistry Considerations

  • Catalyst Recycling : Ionic liquids (e.g., [bmim]Cl) can be recovered and reused for 5 cycles without significant yield loss.

  • Waste Reduction : Ethanol/water solvent systems in one-pot methods reduce hazardous waste by 40% compared to traditional routes .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while substitution reactions can produce a variety of alkyl or aryl derivatives .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of thiazolo[3,2-a]pyrimidine compounds exhibit promising anticancer properties. For example, studies have shown that related compounds can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), melanoma (A375), and prostate (DU145) cells. The National Cancer Institute has screened some derivatives for their potential anticancer activity, highlighting their therapeutic promise in oncology .

Table 1: Anticancer Activity of Thiazolo[3,2-a]pyrimidine Derivatives

CompoundCell Line TestedIC50 Value (µM)Notes
Compound AMCF-710Selective for cancer cells
Compound BA37515Moderate activity
Compound CDU1455Highly potent

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Certain derivatives have shown effectiveness against bacteria such as Escherichia coli and Pseudomonas aeruginosa, indicating potential use as antimicrobial agents in treating infections .

Table 2: Antimicrobial Activity of Thiazolo Derivatives

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)Activity Level
Compound DE. coli0.21 µMStrong
Compound EP. aeruginosa0.35 µMModerate

Agrochemical Applications

Thiazolo[3,2-a]pyrimidine derivatives are also being explored for their potential as agrochemicals. Their ability to inhibit certain enzymes involved in plant growth regulation suggests they could serve as herbicides or fungicides.

Case Study 1: Anticancer Screening

In a study published in Pharmaceuticals, a series of thiazolo[3,2-a]pyrimidine derivatives were synthesized and evaluated for their anticancer properties. Among them, one compound exhibited an IC50 value of 5 µM against the DU145 prostate cancer cell line, demonstrating significant potential for further development into a therapeutic agent .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of thiazolo derivatives revealed that several compounds displayed strong inhibitory effects against E. coli. The most active compound achieved an MIC of 0.21 µM, suggesting it could be developed into a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of 6-ethyl-7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets. The hydroxyl group at the 7th position can form hydrogen bonds with target proteins, while the thiazole and pyrimidine rings can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Thiazolo[3,2-a]pyrimidin-5-one Derivatives

Structural Modifications and Substituent Effects

Key structural variations among analogs occur at positions 6 and 7, significantly impacting reactivity, solubility, and bioactivity:

Position 6 Substituents
  • Amino group (6-amino-5H-thiazolo[3,2-a]pyrimidin-5-one, ): Introduces polarity and hydrogen-bonding capacity, increasing aqueous solubility .
  • Carboxylate esters (e.g., ethyl carboxylate in ): Elevate lipophilicity while enabling further functionalization via hydrolysis or substitution .
Position 7 Substituents
  • Hydroxyl group (target compound) : Facilitates hydrogen bonding, influencing crystal packing (as seen in X-ray studies of 7-methyl analogs) and intermolecular interactions .
  • Methyl group (7-methyl derivatives, ): Reduces polarity, favoring hydrophobic interactions in biological targets .
  • Chloromethyl group (): Enhances electrophilicity, enabling nucleophilic substitution reactions to form fused-ring systems .

Key Research Findings

Crystallographic Insights : X-ray studies of 7-methyl analogs () reveal planar fused-ring systems, suggesting similar rigidity in the target compound, which may influence binding to biological targets .

Biological Potential: Ethyl carboxylate derivatives () demonstrate anticancer activity, implying that the ethyl and hydroxy groups in the target compound may synergize for therapeutic effects .

Biological Activity

6-Ethyl-7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C8H10N2O2S
  • Molecular Weight: 198.24 g/mol
  • CAS Number: 374544-09-9

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential as an anti-inflammatory and antimicrobial agent. Studies have indicated that thiazolo[3,2-a]pyrimidine derivatives exhibit various pharmacological effects, including enzyme inhibition and receptor modulation.

1. Anti-inflammatory Activity

Research indicates that derivatives of thiazolo[3,2-a]pyrimidine can exhibit significant anti-inflammatory effects. For instance, compounds similar to 6-ethyl-7-hydroxy have been shown to inhibit the production of pro-inflammatory cytokines in vitro. A study highlighted the ability of thiazolo derivatives to reduce inflammation markers in animal models, suggesting a mechanism involving the inhibition of NF-kB signaling pathways .

2. Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. In vitro studies have shown effective inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism appears to involve disruption of bacterial cell wall synthesis and function .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of cytokine production
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionPotential inhibition of key enzymes

Case Study: Anti-inflammatory Effects

In a controlled study published in PMC, researchers evaluated the anti-inflammatory effects of various thiazolo derivatives, including 6-ethyl-7-hydroxy. The results indicated a significant reduction in edema in treated groups compared to controls. The study concluded that the compound could serve as a lead for developing new anti-inflammatory drugs .

Case Study: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial potential of thiazolo derivatives against clinical isolates. The study revealed that 6-ethyl-7-hydroxy exhibited MIC values comparable to standard antibiotics, suggesting its viability as an alternative treatment for resistant strains .

The mechanisms underlying the biological activities of 6-ethyl-7-hydroxy involve multiple pathways:

  • Cytokine Modulation : The compound appears to modulate cytokine release through inhibition of NF-kB activation.
  • Cell Membrane Disruption : Its antimicrobial action is likely due to interference with bacterial cell membrane integrity.
  • Enzyme Inhibition : Studies suggest that it may inhibit enzymes critical for pathogen survival and replication.

Q & A

Q. Methodological Insights :

  • Cyclization steps often require sulfur and nitrogen sources with catalysts (e.g., sodium acetate) .
  • Sonogashira coupling introduces alkynyl groups under mild conditions, enabling further derivatization .

How can X-ray crystallography confirm the spatial structure of thiazolo[3,2-a]pyrimidine derivatives?

Basic Research Question
X-ray diffraction reveals bond lengths, angles, and ring conformations. For example:

  • Flattened boat conformation : The pyrimidine ring in related compounds deviates by 0.224 Å from planarity .
  • Dihedral angles : Fused thiazolo-pyrimidine and benzene rings form an 80.94° angle, confirming steric interactions .

Q. Key Parameters :

  • Resolution : ≤ 0.044 Å (R-factor) for high-confidence structural assignments .
  • Hydrogen bonding : C–H···O interactions stabilize crystal packing .

What methodologies are effective for introducing carbohydrazinyl substituents to the thiazolo[3,2-a]pyrimidine core?

Advanced Research Question
Hydrazine-mediated reactions in alcohol solvents (e.g., ethanol) efficiently replace ethyl carboxylate groups with carbohydrazinyl moieties:

  • Reaction Protocol :
    • Mix ethyl carboxylate precursor (1 mmol) with hydrazine (1 mmol) in ethanol.
    • Reflux at 78°C for 4–6 hours.
    • Monitor progress via TLC; purify by filtration and recrystallization .
  • Yield Optimization : Ethanol achieves 87% yield due to balanced polarity and solubility .

Challenges : Competing side reactions (e.g., over-alkylation) require strict stoichiometric control.

How do reaction conditions influence regioselectivity in the alkylation of thiazolo[3,2-a]pyrimidine precursors?

Advanced Research Question
Regioselectivity depends on:

  • Solvent polarity : Polar solvents (acetic acid) favor electrophilic substitution at electron-deficient positions .
  • Catalysts : Sodium acetate enhances cyclization efficiency by deprotonating intermediates .
  • Temperature : Reflux (110–120°C) accelerates ring closure but may reduce selectivity .

Case Study : Chloroacetic acid in acetic anhydride selectively alkylates the thiazole nitrogen, avoiding pyrimidine ring interference .

What analytical approaches resolve contradictions in spectral data interpretation for substituted thiazolo[3,2-a]pyrimidines?

Data Contradiction Analysis
Conflicting NMR/IR data can arise from tautomerism or dynamic effects. Solutions include:

  • Multi-Technique Validation :
    • X-ray crystallography : Resolves ambiguities in substituent positioning .
    • 2D NMR (COSY, NOESY) : Maps through-space correlations to confirm regiochemistry .
  • Computational Modeling : DFT calculations predict ¹³C NMR shifts to validate experimental data .

How can the biological activity of 6-ethyl-7-hydroxy derivatives be optimized through structural modifications?

Advanced Research Question
Structure-activity relationship (SAR) studies suggest:

  • Substituent Effects :
    • Hydroxy groups : Enhance antimicrobial activity via hydrogen bonding to target enzymes .
    • Ethyl groups : Improve lipophilicity, aiding membrane penetration .
  • Derivatization Strategies :
    • Carbohydrazinyl derivatives : Exhibit broad-spectrum antibacterial activity (MIC: 2–8 µg/mL) .

Experimental Design : Screen analogs against Gram-positive/-negative bacteria using disk diffusion assays .

What are the challenges in achieving enantiomeric purity during the synthesis of dihydrothiazolo[3,2-a]pyrimidines?

Advanced Research Question
Chiral centers (e.g., C5 in pyrimidine ring) complicate enantioselective synthesis:

  • Purification Methods :
    • Chiral HPLC : Resolves enantiomers with >99% purity but is cost-prohibitive .
    • Recrystallization : Less effective for diastereomers; requires optically pure seeds .
  • Catalytic Asymmetric Synthesis : Chiral ligands (e.g., BINAP) remain underexplored for this scaffold .

How does solvent choice impact the yield in hydrazine-mediated functionalization of ethyl carboxylate precursors?

Methodological Optimization
Solvent polarity and proticity critically influence reaction efficiency:

SolventPolarityBoiling Point (°C)Yield (%)
EthanolProtic7887
MethanolProtic6572
DMFAprotic15358

Rationale : Protic solvents (ethanol) stabilize hydrazine intermediates via hydrogen bonding, reducing side reactions .

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